N-[2-[(3,4-dimethylbenzoyl)amino]phenyl]-3,4-dimethylbenzamide
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Overview
Description
N-[2-[(3,4-dimethylbenzoyl)amino]phenyl]-3,4-dimethylbenzamide is an organic compound with the molecular formula C24H24N2O2 It is characterized by the presence of two 3,4-dimethylbenzoyl groups attached to an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[(3,4-dimethylbenzoyl)amino]phenyl]-3,4-dimethylbenzamide typically involves the reaction of 3,4-dimethylbenzoic acid with aniline derivatives under specific conditions. The reaction proceeds through the formation of an intermediate amide, which is then further reacted with another 3,4-dimethylbenzoic acid molecule to yield the final product. Common reagents used in this synthesis include coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-[(3,4-dimethylbenzoyl)amino]phenyl]-3,4-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-[2-[(3,4-dimethylbenzoyl)amino]phenyl]-3,4-dimethylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[2-[(3,4-dimethylbenzoyl)amino]phenyl]-3,4-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- N-[2-[(3,4-dimethylbenzoyl)amino]phenyl]-3,4-dimethylbenzamide
- N-{2-[(3,4-dimethylbenzoyl)amino]phenyl}-4-methylbenzamide
- N-{2-[(3,4-dimethylbenzoyl)amino]phenyl}-3-methylbenzamide
Uniqueness
This compound is unique due to the presence of two 3,4-dimethylbenzoyl groups, which can influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C24H24N2O2 |
---|---|
Molecular Weight |
372.5g/mol |
IUPAC Name |
N-[2-[(3,4-dimethylbenzoyl)amino]phenyl]-3,4-dimethylbenzamide |
InChI |
InChI=1S/C24H24N2O2/c1-15-9-11-19(13-17(15)3)23(27)25-21-7-5-6-8-22(21)26-24(28)20-12-10-16(2)18(4)14-20/h5-14H,1-4H3,(H,25,27)(H,26,28) |
InChI Key |
ZWVYDWHSBGMGJQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2NC(=O)C3=CC(=C(C=C3)C)C)C |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2NC(=O)C3=CC(=C(C=C3)C)C)C |
Origin of Product |
United States |
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